molecular formula C17H26N2O4S B4765070 N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B4765070
M. Wt: 354.5 g/mol
InChI Key: JCDHRJZLDANEKP-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide is a compound that likely belongs to a class of organic compounds known for their varied potential in medicinal chemistry and material science due to their unique structural features and functional groups. The morpholine ring, sulfonyl group, and propanamide backbone suggest multifaceted chemical behavior and potential for diverse chemical reactions and applications.

Synthesis Analysis

Synthesis of compounds similar to N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide often involves multi-step organic reactions, starting with the functionalization of phenyl rings followed by the introduction of the sulfonyl group and the morpholine moiety. The synthesis of related compounds demonstrates the complexity and precision required in assembling such molecules, ensuring the presence of functional groups in precise locations for desired activity or properties (Kamiński et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide is characterized by the presence of a morpholine ring, a sulfonyl group attached to a phenyl ring, and a propanamide chain. These structures are known for their ability to engage in various interactions, including hydrogen bonding and pi-stacking, due to the presence of polar and aromatic groups, which significantly influence their chemical and physical behavior (Durgun et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide and related compounds involves interactions facilitated by their functional groups. For instance, the sulfonyl group can participate in sulfonylation reactions, while the morpholine ring can engage in nucleophilic substitution reactions. These reactions are pivotal for modifying the compound or introducing new functionalities for specific applications (Cremlyn & Nunes, 1987).

Physical Properties Analysis

The physical properties of compounds with similar structure to N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of both polar (sulfonyl group, propanamide) and nonpolar (phenyl ring) regions in the molecule affects its solubility in various solvents, which is crucial for its application in different environments (Buu et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards acids or bases, of N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide-like compounds, are determined by the functional groups present. The amide group's resonance stabilization, the morpholine ring's basicity, and the sulfonyl group's electron-withdrawing nature play significant roles in dictating the compound's overall chemical behavior (Hassaneen et al., 1985).

properties

IUPAC Name

N,N-diethyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-18(4-2)17(20)10-7-15-5-8-16(9-6-15)24(21,22)19-11-13-23-14-12-19/h5-6,8-9H,3-4,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHRJZLDANEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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